molecular formula C7H6N2O5 B1346779 3,5-Dinitroanisole CAS No. 5327-44-6

3,5-Dinitroanisole

Cat. No. B1346779
CAS RN: 5327-44-6
M. Wt: 198.13 g/mol
InChI Key: OTMLGCBMOMNGCV-UHFFFAOYSA-N
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Description

3,5-Dinitroanisole (3,5-DNA) is a chemical compound with the molecular formula C7H6N2O5 . It has a molecular weight of 198.13 g/mol . It is used in the pharmaceutical industry and is an important intermediate .


Molecular Structure Analysis

The molecular structure of 3,5-Dinitroanisole consists of a benzene ring with two nitro groups (-NO2) and one methoxy group (-OCH3) attached to it . The IUPAC name for this compound is 1-methoxy-3,5-dinitrobenzene . The InChI string representation of the molecule is InChI=1S/C7H6N2O5/c1-14-7-3-5 (8 (10)11)2-6 (4-7)9 (12)13/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dinitroanisole include a molecular weight of 198.13 g/mol . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donors and five hydrogen bond acceptors . It has one rotatable bond . The topological polar surface area is 101 Ų . The complexity of the molecule, as computed by Cactvs, is 211 .

Scientific Research Applications

  • Photoreactions and Intermediate Formation 3,5-Dinitroanisole has been studied for its photoreactions with nucleophiles. Research reveals that the photosubstitution starts mainly from the π-π* triplet excited state, and the formation of substitution products is completed very rapidly. Additionally, the occurrence of a radical anion could be established, although it's not intermediate in the photosubstitution reaction but is so in the formation of reduction products (Gunst & Havinga, 1973).

  • Lifetime Enhancement in Mixed Aqueous Solvents Studies on the lifetime enhancement of the first electronic triplet state of 3,5-dinitroanisole in mixed aqueous solvent systems show variations in the lifetime of the triplet state. The research suggests a reduced mobility of the nitro group due to hydrogen-bonded exciplexes and structural order in the liquid (Varma et al., 1977).

  • Analytical Methods for Detection in Environmental Media Analytical methods such as ultrafast liquid chromatography-tandem mass spectrometry have been developed to detect 3,5-dinitroanisole in environmental media like soil and water. This research is crucial for monitoring the levels of these compounds in the environment to protect human health and ecological receptors (Mu et al., 2012).

  • Biodegradation in Various Environments The biodegradation of 3,5-dinitroanisole by specific microbial strains in water, soil, and bioreactors has been a significant area of study. This research is vital for understanding the fate and transport of such compounds in the environment and for potential applications in waste treatment and bioremediation (Karthikeyan & Spain, 2016).

  • Mechanistic Insights into Photoinduced Reactions Studies provide insights into the mechanistic and kinetic aspects of the photoinduced reactions of 3,5-dinitroanisole. Understanding these reactions is critical for applications that rely on the chemical's photochemical properties (Varma et al., 1982).

  • Potential for Advanced Oxidation Processes Research on advanced oxidation processes like UV/H2O2 for treating 3,5-dinitroanisole in water has shown promising results. These studies are essential for developing effective treatment techniques for wastewater containing such compounds (Su et al., 2019).

  • Environmental Screening and Risk Assessment The development of health-based environmental screening levels for compounds like 3,5-dinitroanisole is crucial for informing public health, occupational safety, and product stewardship decisions. These studies contribute to risk assessment and management strategies for the compound's use (Lent et al., 2020).

Safety And Hazards

In case of skin contact with 3,5-Dinitroanisole, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

1-methoxy-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMLGCBMOMNGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063778
Record name Benzene, 1-methoxy-3,5-dinitro-
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Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitroanisole

CAS RN

5327-44-6
Record name 1-Methoxy-3,5-dinitrobenzene
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Record name Benzene, 1-methoxy-3,5-dinitro-
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Record name 3,5-Dinitroanisole
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Record name Benzene, 1-methoxy-3,5-dinitro-
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Record name Benzene, 1-methoxy-3,5-dinitro-
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Record name 3,5-Dinitroanisole
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Synthesis routes and methods

Procedure details

Sodium (575 mg, 25 mmol) was dissolved in absolute methanol (100 ml). 1,3,5-Trinitrobenzene (4.26 g, 20 mmol) was then added and the solution was stirred overnight. After evaporation of the solvent, water was added and the precipitate was filtered off, washed with water and dried. The material was used without purification in the next step. Yield: 3.4 g (86%).
Quantity
575 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
C Varma, FL Plantenga, AH Huizer, JP Zwart… - Journal of …, 1984 - Elsevier
We investigated the relaxation of electronically excited nitro aromatic compounds, in particular 3,5-dinitroanisole (3,5-DINA), by means of picosecond and nanosecond laser kinetic …
Number of citations: 25 www.sciencedirect.com
GP De Gunst, E Havinga - Tetrahedron, 1973 - Elsevier
The photoreactions of 3,5-dinitroanisole with nucleophiles (mostly hydroxide ion) have been studied by sensitization and quenching as well as by flash photolysis experiments. The …
Number of citations: 25 www.sciencedirect.com
CAGO Varma, JJ Tamminga… - Journal of the Chemical …, 1982 - pubs.rsc.org
Nucleophiles (N) such as triethylamine (TEA) and OH– react with 3,5-dinitroanisole (3,5-DINA) in its lowest triplet state in aqueous or in mixed aqueous solutions and cause the …
Number of citations: 25 pubs.rsc.org
PHM Van Zeijl, LMJ Van Eijk, CAGO Varma - Journal of photochemistry, 1985 - Elsevier
The photoinduced nucleophilic substitution reactions of 3-nitroanisole (3-NA) in the presence of OH − in mixtures of H 2 O and CH 3 CN and in the presence of OCH 3 − in CH 3 OH …
Number of citations: 31 www.sciencedirect.com
JJ Tamminga, CAM van den Ende… - Recueil des Travaux …, 1979 - Wiley Online Library
Pulse radiolysis of an aqueous solution of 3,5‐dinitroanisole (dNA) containing 0.1 mol dm −3 isopropanol results in the formation of the radical anion of dNA by attachment of solvated …
Number of citations: 6 onlinelibrary.wiley.com
JBS Bonilha, H Chaimovich, VG Toscano… - Journal of Physical …, 1979 - ACS Publications
The quantum yield of the alkaline photohydrolysis of 3, 5-dinitroanisole (3, 5-DNA) decreases significantly in the presence of micellar IV-tetradecyl-lV^ V. lV-trimethylammonium chloride …
Number of citations: 19 pubs.acs.org
B Rao, W Wang, Q Cai, T Anderson, B Gu - Science of the Total …, 2013 - Elsevier
The insensitive munitions compound 2,4-dinitroanisole (DNAN) is increasingly being used as a replacement for traditional, sensitive munitions compounds (eg, trinitrotoluene [TNT]), but …
Number of citations: 63 www.sciencedirect.com
C Varma, FL Plantenga, CAM Van den Ende… - Chemical Physics, 1977 - Elsevier
After UV pulse excitation of 3,5-dinitroanisole a transient species is formed, which has been identified as an electronic triplet state. The lifetime varies over at least two orders of …
Number of citations: 10 www.sciencedirect.com
FL Plantenga, C Varma - Picosecond Phenomena II: Proceedings of the …, 1980 - Springer
In a previous investigation we noticed that intersystem crossing from the excited singlet states of 3-nitroanisole and of 3,5-dinitroanisole (3,5- DINA) into their lowest triplet state T o is …
Number of citations: 2 link.springer.com
RA Henry - The Journal of Organic Chemistry, 1962 - ACS Publications
(6) SS Gitis, GM Oksengendler and A. Ya. Kaminskii, J. Gen. Chem. Ü. SSR (Eng. Transí.), 29, 2948 (1959). metrical, sandwich-type, complex. The infrared spectrum is consistent with …
Number of citations: 14 pubs.acs.org

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